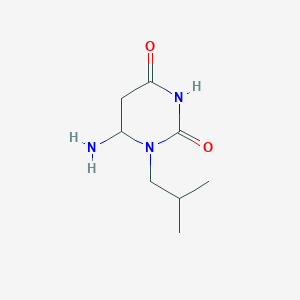![molecular formula C20H31N5O3 B12353984 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism makes urapidil effective in preventing reflex tachycardia in patients, and it is primarily used in the treatment of hypertensive crises and perioperative hypertension .
Preparation Methods
The synthesis of urapidil involves several steps. One of the improved synthetic routes starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then purified by recrystallization from optimized solvents, which is beneficial for large-scale production . The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-methylbenzenesulfonate is cast directly for the subsequent reaction without further purification . The overall yield of this route is about 45% .
Chemical Reactions Analysis
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the functional groups present in urapidil.
Substitution: Urapidil can undergo substitution reactions, particularly involving the piperazine ring and the methoxyphenyl group.
Common reagents and conditions used in these reactions include triethylamine, hydrochloric acid, and ammonium solution . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Urapidil has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and analogs for studying structure-activity relationships.
Medicine: Urapidil is primarily used as an antihypertensive agent in clinical settings.
Industry: Urapidil is used in the industrial production of antihypertensive medications.
Mechanism of Action
Urapidil exerts its effects by acting as an α-blocker, which lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This mechanism prevents reflex tachycardia in patients, making it effective in treating hypertensive crises and perioperative hypertension .
Comparison with Similar Compounds
Urapidil is unique due to its dual mechanism of action as an α-blocker and 5HT-1A receptor activator . Similar compounds include:
Prazosin: Another α-blocker used to treat hypertension, but it does not have the 5HT-1A receptor activation property.
Doxazosin: Similar to prazosin, it is used for hypertension but lacks the central antihypertensive activity of urapidil.
Terazosin: Another α-blocker with similar uses but without the ability to cross the blood-brain barrier and activate the 5HT-1A receptor.
Urapidil’s ability to prevent reflex tachycardia and its central antihypertensive activity make it a unique and valuable compound in the treatment of hypertension .
Properties
Molecular Formula |
C20H31N5O3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C20H31N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,18,21H,6,9-15H2,1-3H3 |
InChI Key |
JADHGQADRLAYCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



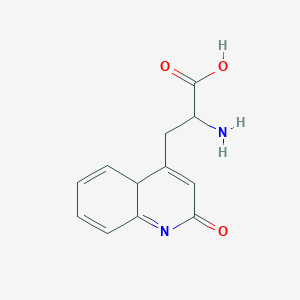
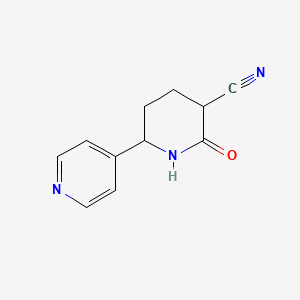
![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)
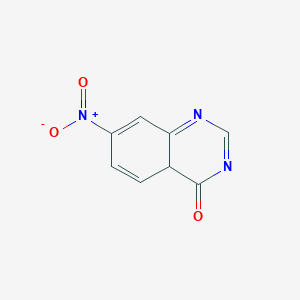

![4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one](/img/structure/B12353936.png)
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)
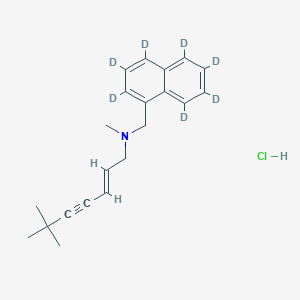


![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)

